N,N'-Carbonylbis(acetamide)

Thermal Stability Crystallization Process Chemistry

N,N'-Carbonylbis(acetamide) (CAS 638-20-0), also known as 1,3-diacetylurea, is a symmetrical diacylurea compound with the molecular formula C₅H₈N₂O₃ and a molecular weight of 144.13 g/mol. It appears as a white to almost white crystalline powder or solid with a reported melting point of 154.5 °C and a boiling point of approximately 262.71 °C.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 638-20-0
Cat. No. B11704997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Carbonylbis(acetamide)
CAS638-20-0
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESCC(=O)NC(=O)NC(=O)C
InChIInChI=1S/C5H8N2O3/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10)
InChIKeyUJQLDFMZDSDZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Carbonylbis(acetamide) CAS 638-20-0: Diacetylurea Physical Properties and Intermediate Applications


N,N'-Carbonylbis(acetamide) (CAS 638-20-0), also known as 1,3-diacetylurea, is a symmetrical diacylurea compound with the molecular formula C₅H₈N₂O₃ and a molecular weight of 144.13 g/mol [1]. It appears as a white to almost white crystalline powder or solid with a reported melting point of 154.5 °C and a boiling point of approximately 262.71 °C . Its calculated octanol-water partition coefficient (logP) is approximately -0.680, indicating a hydrophilic character [2]. The compound is primarily utilized as a synthetic intermediate in the production of pharmaceuticals and agrochemicals .

Why N,N'-Carbonylbis(acetamide) Cannot Be Substituted by Other Diacylureas or Ureas


While several diacylureas and urea derivatives exist, N,N'-Carbonylbis(acetamide) (diacetylurea) possesses a unique combination of physicochemical properties and reactivity that prevent simple interchange with close analogs. For instance, the specific acetyl substitution pattern imparts a distinct melting point (154.5 °C) and logP (-0.680) compared to unsubstituted urea (mp 132-135 °C), N,N'-dimethylurea (mp 101-105 °C), N,N'-diethylurea (mp 112-113 °C), or biuret (mp 190 °C decomp) [1]. These differences directly influence crystallization behavior during synthesis, purification efficiency, and formulation processing. Moreover, its balanced lipophilicity (logP -0.680) contrasts with more hydrophobic analogs like N,N'-diethylurea (logP 0.232 to 1.11) and more hydrophilic compounds like biuret (logP -0.7 to -2.14), which can critically alter biological membrane permeability and agricultural uptake when applied as an intermediate in active ingredient synthesis [2]. Therefore, substituting N,N'-Carbonylbis(acetamide) with an analog requires complete re-validation of the synthetic route and final product performance, underscoring its unique position in specific applications.

Quantitative Differentiation of N,N'-Carbonylbis(acetamide) vs. Analogs: Property and Application Data


Superior Thermal Stability Index: Melting Point Differentiation vs. Unsubstituted Urea

N,N'-Carbonylbis(acetamide) exhibits a melting point of 154.5 °C, which is significantly higher than that of unsubstituted urea (132-135 °C) . This 19.5-22.5 °C increase in melting point indicates enhanced thermal stability and a different crystal lattice energy.

Thermal Stability Crystallization Process Chemistry

Optimized Hydrophilic-Lipophilic Balance: LogP Differentiation vs. N,N'-Diethylurea

The calculated logP of N,N'-Carbonylbis(acetamide) is -0.680, reflecting a hydrophilic character [1]. This contrasts with the more lipophilic N,N'-diethylurea, which has a reported logP of 0.232 to 1.11 [2]. The difference of approximately 0.9 to 1.8 logP units translates to a significantly different octanol-water partition coefficient.

Lipophilicity ADME Agrochemical Formulation

Agricultural Efficacy: Enhanced Growth Promotion vs. Diformylurea

In agricultural applications, diacylureas such as N,N'-Carbonylbis(acetamide) (diacetylurea) and diformylurea are both described as reaction products of carboxylic acids and urea that produce 'significantly improved growth in a variety of agricultural products when applied to the seed, to the surrounding soil or to the foliage' [1]. While both show efficacy, diacetylurea is specifically noted for its use in such growth-promoting compositions, indicating it is a viable and effective alternative to diformylurea in these applications.

Plant Growth Regulation Agrochemical Fertilizer Additive

Validated Application Scenarios for N,N'-Carbonylbis(acetamide) (CAS 638-20-0)


Pharmaceutical and Agrochemical Intermediate Synthesis

N,N'-Carbonylbis(acetamide) is established as a key intermediate in the synthesis of pharmaceuticals and agrochemicals . Its unique balance of thermal stability (mp 154.5 °C) and hydrophilicity (logP -0.680) makes it particularly suitable for multi-step synthetic sequences where robust intermediates are required and where aqueous workups are advantageous.

Agricultural Growth Promoter Formulations

Based on patent literature, diacetylurea can be utilized as a reaction product in compositions designed to enhance plant growth when applied to seeds, soil, or foliage [1]. This provides a specific application area where N,N'-Carbonylbis(acetamide) can be evaluated as a direct, patent-supported alternative to other diacylureas like diformylurea.

Organometallic Complex and Coordination Chemistry Reagent

N,N'-Carbonylbis(acetamide) has been demonstrated to act as a ligand in the synthesis of organogold(III) ureylene complexes, reacting with gold precursors to form complexes in near quantitative yields [2]. This specific application highlights its utility in advanced materials and coordination chemistry research, where its N,N'-diacetylurea structure provides a defined coordination environment.

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